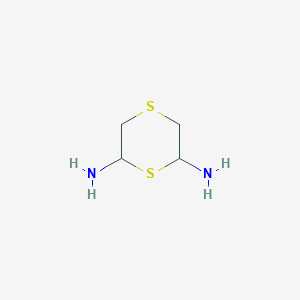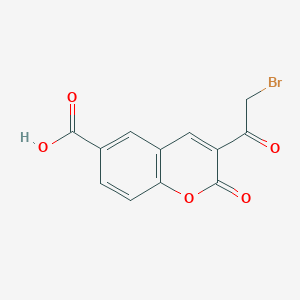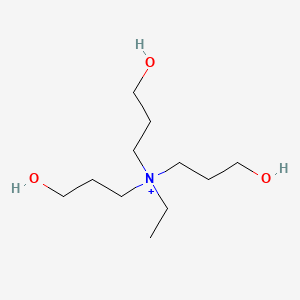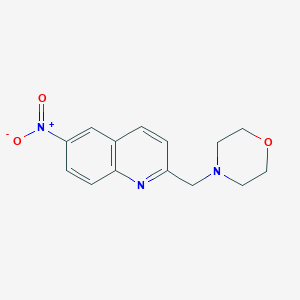
Quinoline, 2-(4-morpholinylmethyl)-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-(4-morpholinylmethyl)-6-nitro- is a heterocyclic aromatic organic compound It is characterized by a quinoline core structure with a morpholinylmethyl group at the 2-position and a nitro group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
-
Introduction of the Morpholinylmethyl Group: : The morpholinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a quinoline derivative with a morpholine derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate.
-
Nitration: : The introduction of the nitro group at the 6-position can be achieved through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure selective nitration at the desired position.
Industrial Production Methods
Industrial production of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
-
Oxidation: : Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : The nitro group in Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the 2-position, where the morpholinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Quinoline, 2-(4-morpholinylmethyl)-6-nitro- has a wide range of applications in scientific research:
-
Medicinal Chemistry: : It is used as a building block for the synthesis of various pharmaceutical compounds, including antimalarial, antibacterial, and anticancer agents.
-
Organic Synthesis: : The compound serves as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
-
Materials Science: : It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
-
Biological Research: : The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of various biological processes.
作用机制
The mechanism of action of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
相似化合物的比较
Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can be compared with other similar compounds such as:
Quinoline, 2-(4-morpholinylmethyl)-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
Quinoline, 6-nitro-: Lacks the morpholinylmethyl group, which may affect its solubility and interaction with biological targets.
Quinoline, 2-(4-piperidinylmethyl)-6-nitro-: Similar structure but with a piperidinylmethyl group instead of a morpholinylmethyl group, which may influence its pharmacokinetic properties.
Each of these compounds has unique properties and applications, highlighting the importance of structural modifications in determining the behavior and utility of quinoline derivatives.
属性
CAS 编号 |
832102-00-8 |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC 名称 |
4-[(6-nitroquinolin-2-yl)methyl]morpholine |
InChI |
InChI=1S/C14H15N3O3/c18-17(19)13-3-4-14-11(9-13)1-2-12(15-14)10-16-5-7-20-8-6-16/h1-4,9H,5-8,10H2 |
InChI 键 |
PBEFYZYHKCFHEK-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



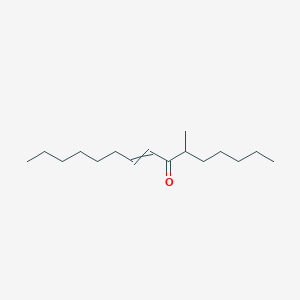
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
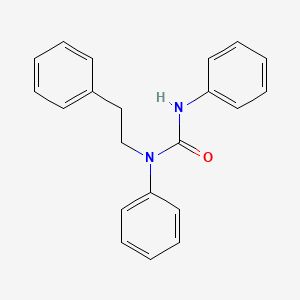


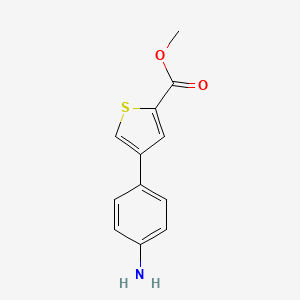

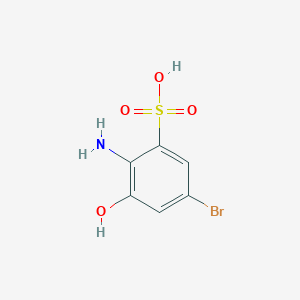
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
